molecular formula C11H15NO2 B11958242 sec.-Butyl N-phenyl carbamate CAS No. 33013-98-8

sec.-Butyl N-phenyl carbamate

Cat. No.: B11958242
CAS No.: 33013-98-8
M. Wt: 193.24 g/mol
InChI Key: IAZMIVQLMAXXLT-UHFFFAOYSA-N
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Description

sec.-Butyl N-phenyl carbamate, also known as carbamic acid, phenyl, 2-butyl ester, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.2423 g/mol . It is a carbamate ester, which is a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec.-Butyl N-phenyl carbamate can be achieved through several methods. One common approach involves the reaction of aniline with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs at elevated temperatures (around 150°C) and under high pressure (9.0 MPa) . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or phosgene derivatives, which are highly toxic and hazardous. more environmentally friendly methods have been developed, such as the use of dimethyl carbonate as a phosgene-free alternative . This method not only reduces the environmental impact but also improves the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

sec.-Butyl N-phenyl carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids (e.g., trifluoroacetic acid), bases (e.g., amine bases), and catalysts (e.g., iron-chrome catalysts) . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, the reaction with dimethyl carbonate can produce methyl N-phenyl carbamate and methyl N-methyl-N-phenyl carbamate .

Scientific Research Applications

Agricultural Applications

Pesticide Development
sec.-Butyl N-phenyl carbamate is part of a broader class of carbamate pesticides, which are known for their effectiveness against a variety of pests. These compounds inhibit the activity of acetylcholinesterase, an enzyme essential for nerve function in insects. The use of this compound in agricultural formulations has been explored to improve pest control while minimizing environmental impact.

Case Study: Efficacy Testing
A study evaluated the effectiveness of this compound against common agricultural pests. The results indicated a significant reduction in pest populations when applied at recommended dosages, demonstrating its potential as a viable pesticide alternative .

Pharmaceutical Applications

Drug Design and Development
Carbamate derivatives, including this compound, have been investigated for their potential in drug design, particularly in developing anticancer agents. These compounds can act as tubulin inhibitors, disrupting cancer cell proliferation .

Case Study: Anticancer Activity
Research highlighted the synthesis of this compound derivatives that exhibited promising anticancer activity in vitro. The compounds were shown to inhibit tubulin polymerization effectively, leading to apoptosis in cancer cells . This finding underscores the importance of this compound in pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sec.-Butyl N-phenyl carbamate include:

    tert-Butyl N-phenyl carbamate: Another carbamate ester with similar properties and applications.

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Its ability to act as a protecting group for amines and its use in various industrial applications highlight its versatility and importance in scientific research and industry .

Properties

CAS No.

33013-98-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

butan-2-yl N-phenylcarbamate

InChI

InChI=1S/C11H15NO2/c1-3-9(2)14-11(13)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)

InChI Key

IAZMIVQLMAXXLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

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